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Compound of Interest

Compound Name: Tpcet

Cat. No.: B1216755

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
refining the surface finish of molded Thermoplastic Copolyester (TPC-ET) components.

Troubleshooting Guide
This section addresses specific surface finish issues in a question-and-answer format.
Issue: How can we eliminate sink marks on our TPC-ET components?

Sink marks are depressions on the surface of a molded part, often occurring in thicker sections
or opposite ribs and bosses. They are caused by localized shrinkage of the material as it cools.

[1]
Solutions:

e Processing Adjustments:

o Increase Holding Pressure and Time: This allows more material to be packed into the mold
to compensate for shrinkage as the part cools.

o Optimize Melt and Mold Temperatures: Lowering the melt temperature can reduce overall
shrinkage. A higher mold temperature can allow for better packing, but too high a
temperature can prolong the cooling time and increase the likelihood of sinks. Finding the
optimal balance is key.[2]
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o Increase Injection Speed: A faster injection speed can help to pack out the mold more
effectively before the gate freezes off.

e Mold and Part Design:

o Uniform Wall Thickness: Design parts with as uniform a wall thickness as possible to
promote even cooling.

o Corrugate Thick Sections: If thick sections are unavoidable, consider coring them out to
reduce the material volume.

o Gate Location: Position the gate to allow the thickest sections to be filled and packed out
first.

Issue: What causes flow lines on the surface of our molded TPC-ET parts and how can we
prevent them?

Flow lines appear as wavy patterns or streaks on the surface of the part, indicating the path of
the molten plastic as it fills the mold cavity. They are often caused by variations in the cooling
rate of the material as it flows through the mold.[3]

Solutions:
e Processing Adjustments:

o Increase Injection Speed and Pressure: This helps to fill the mold quickly and uniformly,
minimizing the time for the material to cool prematurely.[3]

o Increase Melt and Mold Temperatures: A higher melt temperature reduces the viscosity of
the TPC-ET, allowing it to flow more easily. A higher mold temperature prevents the
material from cooling too rapidly as it fills the cavity.[3]

e Mold Design:

o Optimize Gate Location and Size: Position gates to direct the flow of material in a single,
unidirectional path. Increasing the gate size can also reduce the shear stress on the
material.
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o Incorporate Rounded Corners: Sharp corners in the part design can disrupt the flow of the
molten plastic. Incorporating generous radii can promote a smoother flow.[3]

Issue: We are observing weld lines on our TPC-ET components. How can these be minimized?

Weld lines, also known as knit lines, form where two or more flow fronts of molten plastic meet
in the mold cavity. These lines can be both a cosmetic defect and a point of mechanical
weakness in the part.

Solutions:
e Processing Adjustments:

o Increase Melt and Mold Temperatures: Higher temperatures allow the flow fronts to merge
more effectively before solidifying.

o Increase Injection Speed: A faster injection speed can help the flow fronts to meet at a
higher temperature and pressure, promoting better fusion.

e Mold Design:

o Optimize Gate Location: Position gates to minimize the number of flow fronts and to
ensure they meet in a non-critical area of the part.

o Improve Venting: Inadequate venting can trap air at the location where the flow fronts
meet, preventing them from properly fusing. Ensure adequate vents are placed at the last
point of fill.

Issue: How can we achieve a more consistent and higher gloss surface finish on our TPC-ET
parts?

Variations in surface gloss can be caused by a number of factors related to both the molding
process and the mold itself.

Solutions:

e Processing Adjustments:
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o Optimize Mold Temperature: A higher mold temperature generally results in a higher gloss
surface finish.

o Adjust Injection Speed: A faster injection speed can often improve surface gloss.

e Mold Surface:

o Polish the Mold Surface: The surface finish of the mold has a direct impact on the surface
finish of the part. A highly polished mold will produce a high-gloss part.

o Ensure Proper Mold Cleaning: Any residue or contaminants on the mold surface can be
transferred to the part, affecting the gloss.

Frequently Asked Questions (FAQs)
Q1: What are the recommended drying conditions for TPC-ET before molding?

While not always necessary if using fresh, unopened material, drying is recommended to
prevent surface defects caused by moisture.[4]

o Drying Temperature: 70°C[4]

e Drying Time: 2 to 4 hours[4]

e Residual Moisture Content: < 0.1%][4]

Q2: How does wall thickness affect the surface finish of TPC-ET components?

Uniform wall thickness is crucial for achieving a good surface finish. Non-uniform wall
thicknesses can lead to differential cooling and shrinkage, resulting in defects like sink marks
and warpage.[1] An ideal wall thickness for many TPE applications is between 1-3mm.

Q3: Can post-processing techniques be used to improve the surface finish of molded TPC-ET

parts?

Yes, various surface treatments can be applied to enhance the aesthetics and functionality of
TPC-ET components. These can include painting, coating, or texturing.[5]
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Data Presentation

Table 1. Recommended Injection Molding Parameters for TPC-ET

Recommended ]
Parameter Unit Notes
Range

Must be measured
Melt Temperature 220 - 240 °C with a pyrometer by
taking an airshot.[6]

Higher end of the

range generally
Mold Temperature 30-70 °C )

improves surface

gloss.[7]

Use the minimum
D pressure required for
Injection Pressure 500 - 1000 Bar )
a full part to avoid

overpacking.

Faster rates can
o improve gloss but may
Injection Rate Moderate to Fast - )
cause other defects if

too high.[6]

Back Pressure 10-15 Bar [6]

Screw Speed 20 -80 rpm [6]

Experimental Protocols

Protocol 1: Design of Experiments (DOE) for Optimizing TPC-ET Surface Finish

This protocol outlines a systematic approach to identify the optimal processing parameters for
achieving a desired surface finish on molded TPC-ET components.

Objective: To determine the individual and interactive effects of key injection molding
parameters on the surface finish (e.g., gloss, presence of defects) of a TPC-ET part.
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Factors and Levels: Select key processing parameters (factors) and define a range of settings
(levels) for each. For example:

Factor A: Melt Temperature (°C): Level 1 (220), Level 2 (230), Level 3 (240)

Factor B: Mold Temperature (°C): Level 1 (40), Level 2 (55), Level 3 (70)

Factor C: Injection Speed (mm/s): Level 1 (50), Level 2 (100), Level 3 (150)

Factor D: Holding Pressure (Bar): Level 1 (400), Level 2 (600), Level 3 (800)

Experimental Design: A full factorial or fractional factorial design can be used. For a full factorial
design with the factors and levels above, this would involve 3" = 81 experimental runs. A
fractional factorial design can reduce the number of runs while still providing valuable
information on the main effects and some interactions.

Procedure:

o Ensure the TPC-ET material is properly dried according to the recommendations in the
FAQs.

o Set up the injection molding machine with the first combination of parameter settings from
the experimental design.

e Produce a set number of parts (e.g., 10) under these conditions, allowing the process to
stabilize.

o Discard the initial parts and collect a representative sample (e.g., 5 parts) for analysis.
e Label the samples clearly with the experimental run number.

» Repeat steps 2-5 for all combinations of parameter settings in the experimental design.
Response Measurement:

o Qualitative Analysis: Visually inspect each part for surface defects such as sink marks, flow
lines, and weld lines. A rating scale (e.g., 1-5, where 5 is no defects) can be used for scoring.
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o Quantitative Analysis: Use a gloss meter to measure the surface gloss at specific locations

on the part.

Data Analysis: Analyze the results using statistical software. The analysis will identify which
factors have a significant effect on the surface finish and can be used to determine the optimal

settings to achieve the desired outcome.

Mandatory Visualization
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Caption: Experimental workflow for optimizing TPC-ET surface finish using a Design of
Experiments (DOE) approach.
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Caption: Logical relationship for troubleshooting common surface defects in TPC-ET molding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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